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Efficacy & Safety: Alisertib vs. Standard Care in PTCL

Alisertib Investigator's .
Outcome Measure . Comparative Result
(n=138) Choice (n=133)
Overall Response Rate 33% [1] [2] 45% [1] [2] Odds Ratio: 0.66 (95% ClI,
(ORR) 0.33-1.08) [1]
Complete Response (CR) 18% [1] 27% [1]
Rate
Median Progression-Free 115days[1] 104 days [1] [2] Hazard Ratio (HR): 0.87 (95%
Survival (PFS) [2] Cl, 0.644-1.162) [1] [2]
2-Year Overall Survival 35% [1] [2] 35% [1] [2]
(0s)
Median Duration of 225 days [1] 172 days [1]
Response

Common Grade =3
Adverse Events
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Alisertib Investigator's .
Outcome Measure . Comparative Result
(n=138) Choice (n=133)
* Anemia 53% [1] [2] 34% [1] [2]
* Neutropenia 47% [1] [2] 31% [1] [2]
Drug Discontinuation due 9% [1] [2] 13% [1] [2]

to AEs

Experimental Protocols & Key Findings

For researchers, the methodologies and contextual findings from the core trials are critical.

Phase lll Trial in Relapsed/Refractory PTCL (LUMIERE trial,
NCT01482962)

¢ Study Design: This was an open-label, randomized, two-arm, phase Il trial conducted across 105
centers in 27 countries [2].
e Patient Population: The trial enrolled 271 adults with relapsed/refractory PTCL after one or more
prior systemic therapies. Disease subtype was centrally confirmed [2].
¢ Interventions:
o Experimental Arm: Oral alisertib (50 mg) twice daily on days 1-7 of 21-day cycles [2].
o Control Arm: Investigator's choice of a single-agent comparator: pralatrexate (30 mg/mz? IV
weekly for 6 weeks in 7-week cycles), romidepsin (14 mg/m2 IV on days 1, 8, and 15 of 28-day
cycles), or gemcitabine (1000 mg/m2 IV on days 1, 8, and 15 of 28-day cycles) [2].
¢ Primary Endpoints: Overall response rate (ORR) and progression-free survival (PFS), assessed by
an independent review committee (IRC) [2].
¢ Key Limitation: A notable study limitation was that 17% of enrolled patients were subsequently found
by central review to lack a protocol-eligible PTCL subtype. This meant the response-evaluable
population was smaller than the safety population, potentially impacting the ORR analysis [1].

Investigation in Other Lymphoid Malighancies

Research indicates that alisertib's potential may lie beyond single-agent use in PTCL.
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e Combination with Romidepsin: A phase I trial investigated alisertib combined with the histone
deacetylase (HDAC) inhibitor romidepsin in relapsed/refractory aggressive B-cell and T-cell
lymphomas [3]. The rationale was preclinical synergy, as HDAC inhibitors can degrade Aurora A
Kinase and modify kinetochore assembly [3]. Although the objective response rate (ORR) was 28%
across the cohort, it reached 71% (5 out of 7) in patients with classical Hodgkin Lymphoma (cHL),

suggesting a more promising signal in this specific patient population [3].

e Combination in Mantle Cell Lymphoma (MCL): Preclinical studies show that alisertib combined
with the BTK inhibitor ibrutinib is synergistic in inhibiting MCL cell lines, even those insensitive to
ibrutinib alone [4]. In a mouse xenograft model, the doublet of alisertib plus ibrutinib showed
comparable anti-tumor response to ibrutinib plus rituximab. Furthermore, the triplet combination of
alisertib, ibrutinib, and rituximab demonstrated significantly stronger tumor growth inhibition

than the doublets [4].

Mechanism of Action & Research Context

To understand the biological rationale for these trials, the mechanism of action and research context is key.
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Aurora A Kinase is a serine/threonine kinase that is essential for mitosis, regulating processes like
centrosome maturation, spindle assembly, and chromosome alignment [3] [5]. It is frequently overexpressed
in various human tumors, including lymphomas [2] [5]. Alisertib is a selective, small-molecule inhibitor of
AAK. By binding to its ATP-site, it disrupts mitotic progression, leading to mitotic defects and ultimately,
cell death [4] [5].

Future Research Directions

The collected data point towards specific future pathways for alisertib research:

o Patient Selection: Future studies should confirm disease subtypes before dosing to ensure an
appropriate patient population [1].

¢ Novel Combinations: Research should focus on combining alisertib with other novel agents, such
as ibrutinib in MCL or romidepsin in cHL, to overcome resistance and improve efficacy [1] [3] [4].

o Biomarker Exploration: The phase lll trial protocol included exploratory analysis of candidate
biomarkers (e.g., AAK, Ki-67) in tumor biopsies [6]. Identifying predictive biomarkers could help select
patients most likely to benefit from alisertib therapy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Alisertib comparison standard care relapsed aggressive

lymphomas]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548303#alisertib-comparison-standard-care-relapsed-

aggressive-lymphomas]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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